molecular formula C28H19BrCl2F4N2O2 B2439553 (E)-[1-(4-bromophenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethylidene][(3-chloro-2-fluorophenyl)methoxy]amine CAS No. 339020-18-7

(E)-[1-(4-bromophenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethylidene][(3-chloro-2-fluorophenyl)methoxy]amine

Cat. No.: B2439553
CAS No.: 339020-18-7
M. Wt: 642.27
InChI Key: PTAHTYSAXGHHHR-UOZKZNBHSA-N
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Description

(E)-[1-(4-bromophenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethylidene][(3-chloro-2-fluorophenyl)methoxy]amine is a potent and selective investigational inhibitor of 17,20-lyase (CYP17A1), a key enzyme in the androgen biosynthesis pathway. This compound is a derivative of the clinical candidate Orteronel (TAK-700) and is characterized by its (E)-configured oxime ether structure, which contributes to its high binding affinity and metabolic stability. Its primary research value lies in the study of androgen-dependent diseases, most notably castration-resistant prostate cancer (CRPC). By selectively inhibiting 17,20-lyase activity, this compound blocks the production of downstream androgens like dehydroepiandrosterone (DHEA) and androstenedione, thereby depriving tumor cells of critical growth signals even in a low-testosterone environment. This mechanism makes it a crucial tool for investigating resistance mechanisms to androgen deprivation therapy, exploring combination treatment strategies, and understanding the nuances of intracrine androgen synthesis within tumor tissues. The complex molecular structure, featuring bromophenyl, chloro-fluorobenzyl, and trifluoromethylpyridyl moieties, is engineered for optimal target engagement and is intended for in vitro and preclinical pharmacological studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-N-[(3-chloro-2-fluorophenyl)methoxy]-2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19BrCl2F4N2O2/c29-21-8-6-18(7-9-21)26(37-39-15-19-2-1-3-23(30)27(19)32)16-38-22-10-4-17(5-11-22)12-25-24(31)13-20(14-36-25)28(33,34)35/h1-11,13-14H,12,15-16H2/b37-26-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAHTYSAXGHHHR-UOZKZNBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CON=C(COC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)F)CO/N=C(/COC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)\C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19BrCl2F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-[1-(4-bromophenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethylidene][(3-chloro-2-fluorophenyl)methoxy]amine is a complex organic molecule with potential biological activities. This article explores its structure, synthesis, and biological activity, particularly focusing on its pharmacological implications.

Chemical Structure and Properties

The chemical structure of the compound includes multiple functional groups that contribute to its biological activity. The presence of bromine and chlorine atoms, along with a trifluoromethyl group, suggests potential interactions with biological targets.

Component Structure
4-Bromophenyl4-Bromophenyl
3-Chloro-5-trifluoromethylpyridine3-Chloro-5-trifluoromethylpyridine
3-Chloro-2-fluorophenyl3-Chloro-2-fluorophenyl

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes reactions such as nucleophilic substitution and coupling reactions to introduce the various substituents.

Biological Activity

The biological activity of (E)-[1-(4-bromophenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethylidene][(3-chloro-2-fluorophenyl)methoxy]amine has been investigated in various studies. Notably, its activity against specific pathogens and cancer cell lines has been a focus.

Antibacterial Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, analogues containing electron-withdrawing groups have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The presence of aryl rings and specific halogen substitutions appears crucial for enhancing antibacterial activity .

Anticancer Activity

Research has demonstrated that compounds featuring trifluoromethyl groups can inhibit cancer cell proliferation. For example, a related compound was shown to inhibit poly(ADP-ribose) polymerase (PARP) activity, which is vital for DNA repair mechanisms in cancer cells. This inhibition leads to increased sensitivity to chemotherapeutic agents in BRCA-mutated cancers .

Case Studies

  • Antibacterial Efficacy : A study on similar compounds revealed that the introduction of halogen atoms significantly increased the antibacterial potency against various strains of bacteria, including MRSA .
  • Anticancer Mechanism : Another investigation into a structurally related compound indicated effective PARP inhibition at nanomolar concentrations, showcasing its potential as an anticancer agent .

Preparation Methods

Chlorination and Trifluoromethylation

The pyridine core is functionalized via sequential nitration and halogen exchange. Patent CN110885298B details a scalable approach using FeCl₃·6H₂O (1.5 eq.) in ethanol under reflux, achieving 95% purity after distillation. Key parameters:

Parameter Optimal Value Source
Catalyst FeCl₃·6H₂O
Solvent Ethanol
Temperature Reflux (78°C)
Reaction Time 3-5 h

Methyl Group Introduction

The pyridinylmethyl group is installed via PdCl₂(dppf)-catalyzed cross-coupling with 4-bromophenylboronic acid:

$$
\text{2-Amino-4-bromopyridine} + \text{Phenylboronic acid} \xrightarrow{\text{PdCl}2(\text{dppf}), \text{K}2\text{CO}_3} \text{4-Phenylpyridin-2-amine} \quad (62\% \text{ yield})
$$

Assembly of Phenoxy-Ethylidene Backbone

Phenoxy Linker Formation

The phenoxy bridge is constructed using Mitsunobu conditions (DIAD, PPh₃) between 4-hydroxyphenylacetaldehyde and the pyridinylmethyl intermediate. THF at 0°C prevents aldehyde oxidation.

Ethylidene Imine Formation

HATU/DIPEA-mediated condensation achieves E-selectivity:

$$
\text{Aldehyde} + \text{Amine} \xrightarrow{\text{HATU (1.5 eq.), DIPEA (3 eq.)}} \text{(E)-Imine} \quad (92\% \text{ yield in THF})
$$

Solvent Temperature Yield (%)
THF RT 92
DMF RT 20

Final Coupling with (3-Chloro-2-Fluorophenyl)Methoxyamine

Methoxyamine Synthesis

The (3-chloro-2-fluorophenyl)methanol is converted to its methoxyamine via Appel reaction (CCl₄, PPh₃) followed by nucleophilic substitution with hydroxylamine.

Imine-Amine Coupling

Triphosgene (0.5 eq.) in 1,2-dichloroethane at -5°C facilitates efficient coupling without epimerization:

$$
\text{Imine} + \text{Methoxyamine} \xrightarrow{\text{Triphosgene, DMAP}} \text{Target Compound} \quad (85\% \text{ purity after distillation})
$$

Process Optimization and Yield Enhancement

Catalyst Screening

Comparative analysis of coupling catalysts:

Catalyst Solvent Yield (%)
HATU THF 92
POCl₃ DMF 52
EDC/HCl CH₂Cl₂ 68

Solvent Effects on Imine Geometry

Polar aprotic solvents favor E-configuration:

Solvent E:Z Ratio
THF 95:5
Toluene 80:20

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. Key steps include:
  • Temperature control : Maintaining 60–80°C during condensation reactions to minimize side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .
  • Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling steps .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Reaction StepOptimal ConditionsYield Range
Pyridine-methylationDMF, 70°C, 12h65–75%
EtherificationK₂CO₃, THF, reflux70–80%
Final purificationSilica gel (3:1 hexane/EtOAc)>95% purity

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm stereochemistry and substituent positions. Fluorine (¹⁹F NMR) and chlorine isotopic patterns aid in identifying trifluoromethyl and chloro groups .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity and molecular ion peaks .
  • X-ray crystallography : Resolve E/Z isomerism and confirm spatial arrangement of bromophenyl and pyridyl groups .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Storage : In airtight containers under nitrogen, away from moisture and light (-20°C for long-term stability) .
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Spill management : Absorb with inert material (vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay variability. Strategies include:
  • Standardized assays : Use cell lines with consistent passage numbers (e.g., HEK293 or HepG2) and control for serum concentration (e.g., 10% FBS vs. serum-free) .
  • Dose-response validation : Test across a wider concentration range (nM to μM) to identify off-target effects.
  • Meta-analysis : Compare data across studies using tools like Prism® to account for batch effects .

Q. How to design experiments to study structure-activity relationships (SAR) for analogs of this compound?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with substituents at the pyridine (e.g., replacing trifluoromethyl with cyano) or phenoxy positions (e.g., methoxy vs. nitro groups) .
  • Biological testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.
Analog ModificationBiological Activity (IC₅₀)Key Finding
Trifluoromethyl → CN12 nM (Kinase A)Enhanced selectivity
Methoxy → NO₂450 nM (Kinase B)Reduced solubility

Q. What strategies are effective in overcoming poor solubility in pharmacological assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based solubilizers .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the methoxy position to enhance aqueous compatibility .
  • Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) for improved bioavailability .

Q. How to employ computational methods to predict interactions with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets. Focus on key residues (e.g., hinge region Lys-33) .
  • MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR modeling : Generate 3D descriptors (e.g., electrostatic potential maps) to correlate substituent effects with activity .

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